4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine mechanism of action
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine and its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, a key scaffold in the development of targeted cancer therapeutics. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Part 1: Introduction
Chemical Identity and Structure
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a heteroaromatic compound characterized by a quinoline core substituted with dimethoxy groups and linked to a phenylamine moiety via an ether bond.[] This specific arrangement of functional groups is pivotal to its pharmacological activity. The quinoline ring system is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[2]
Significance in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a multitude of pharmacologically active molecules, most notably small-molecule kinase inhibitors.[] Its structural framework is particularly suited for targeting the ATP-binding sites of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[] A prominent example of its application is in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, as well as other inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[][3][4]
Part 2: Primary Mechanism of Action: Kinase Inhibition
The Quinoline Scaffold as a Privileged Structure for Kinase Inhibition
The quinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity. In the context of kinase inhibition, the quinoline core can mimic the adenine base of ATP, allowing it to competitively bind within the ATP-binding pocket of the kinase domain.[] This interaction prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby inhibiting the kinase's activity. The dimethoxy groups on the quinoline ring can enhance the molecule's lipophilicity and modulate its electronic properties, which can contribute to improved cellular uptake and target engagement.[]
Primary Molecular Targets: VEGFR and EGFR Families
Derivatives of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine have been extensively developed as inhibitors of the VEGFR and EGFR families of receptor tyrosine kinases.[]
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VEGFR Family: The VEGFRs, particularly VEGFR-2 (also known as KDR), are central to the process of angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.
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EGFR Family: The EGFR family plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Overexpression or mutational activation of EGFR is a common driver of tumor growth in various cancers, including non-small cell lung cancer and colorectal cancer.
Molecular Interaction with the ATP-Binding Pocket
The quinoline core of inhibitors derived from this scaffold typically forms hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop that connects the N- and C-terminal lobes of the kinase. This interaction anchors the inhibitor in the ATP-binding site. The phenylamine moiety extends out of the pocket, and modifications to this group are crucial for determining the inhibitor's selectivity for different kinases.[] Strategic placement of substituents on the phenylamine ring can create additional interactions with specific amino acid residues in the active site, thereby enhancing both the potency and selectivity of the inhibitor.
Part 3: Downstream Signaling Pathways
Inhibition of the VEGFR Signaling Cascade
The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.[5]
Key downstream pathways of VEGFR-2 signaling include:
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PLCγ-PKC-MAPK Pathway: This pathway is involved in endothelial cell proliferation.
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PI3K-Akt Pathway: This pathway promotes endothelial cell survival and migration.
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FAK/p38MAPK Pathway: This pathway is crucial for endothelial cell migration.
By inhibiting the autophosphorylation of VEGFR-2, derivatives of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine effectively block the initiation of these downstream signaling cascades, resulting in the inhibition of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Inhibition of the EGFR Signaling Cascade
Similar to VEGFR-2, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[6]
Key downstream pathways of EGFR signaling include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.
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PI3K-Akt-mTOR Pathway: This pathway promotes cell growth, survival, and proliferation.
Inhibition of EGFR autophosphorylation by derivatives of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine disrupts these critical signaling networks, leading to a reduction in tumor cell proliferation and survival.[6]
Caption: Inhibition of the EGFR signaling pathway.
Part 4: Broader Biological Activities and Potential Mechanisms
While kinase inhibition is the primary mechanism of action for many of its derivatives, the quinoline scaffold is associated with a broader range of biological activities.
Topoisomerase I Inhibition
Certain quinoline derivatives have been shown to act as Topoisomerase I (TOP1) inhibitors.[2] These compounds can stabilize the TOP1-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis.[2] This represents an alternative or potentially complementary anti-cancer mechanism for compounds based on this scaffold.
Anti-inflammatory and Antioxidant Effects
Related quinazoline and quinoline structures have demonstrated anti-inflammatory and antioxidant properties.[7][8] The proposed mechanisms include the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, and the enhancement of antioxidant enzyme activities.[7][8] These effects could contribute to the overall therapeutic profile of derivatives by modulating the tumor microenvironment.
Part 5: Potential Mechanisms of Resistance
The development of resistance is a significant challenge in targeted cancer therapy. For inhibitors derived from 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, resistance can emerge through several mechanisms.
On-Target Resistance
The most common mechanism of on-target resistance is the acquisition of mutations in the kinase domain of the target protein. A well-known example is the "gatekeeper" mutation, where a threonine residue in the ATP-binding pocket is replaced by a larger, more hydrophobic residue. This steric hindrance can prevent the inhibitor from binding effectively while still allowing ATP to bind, thus restoring kinase activity.
Off-Target Resistance
Tumor cells can also develop resistance by activating alternative or "bypass" signaling pathways that compensate for the inhibition of the primary target. For instance, if the EGFR pathway is blocked, cancer cells may upregulate signaling through other receptor tyrosine kinases, such as MET or AXL, to maintain proliferative and survival signals.
Part 6: Experimental Protocols for Mechanistic Elucidation
A variety of in vitro and cell-based assays are essential for characterizing the mechanism of action of novel kinase inhibitors derived from the 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine scaffold.
In Vitro Kinase Activity Assays
These assays are crucial for determining the potency and selectivity of a compound against its purified target kinase(s).[9]
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
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Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., VEGFR-2 or EGFR), the substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
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Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
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ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
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Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
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Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
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Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| VEGFR-2 | 10 |
| EGFR | 25 |
| c-Met | 150 |
| PDGFRβ | 80 |
| FGFR1 | >1000 |
| Src | 500 |
Hypothetical data for a derivative compound.
Caption: Workflow for an in vitro kinase assay.
Cellular Assays for Target Engagement and Downstream Signaling
These assays are used to confirm that the inhibitor can enter cells, engage its target, and modulate downstream signaling pathways, ultimately affecting cell fate.
Protocol: Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on VEGFR or EGFR signaling) in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition).
Protocol: Western Blotting for Phospho-Protein Analysis
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Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor for a defined period. For receptor tyrosine kinase analysis, cells are often serum-starved and then stimulated with the appropriate ligand (e.g., VEGF or EGF) in the presence or absence of the inhibitor. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[10][11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
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Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK). This is typically done overnight at 4°C.[10][12]
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Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging. The intensity of the band corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
Caption: Workflow for Western Blotting.
Part 7: Conclusion
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a highly versatile and valuable scaffold in modern medicinal chemistry. Its inherent ability to be elaborated into potent and selective inhibitors of key oncogenic kinases, such as VEGFR and EGFR, underscores its importance in the development of targeted cancer therapies. A thorough understanding of its mechanism of action, from molecular interactions within the ATP-binding pocket to the modulation of complex downstream signaling networks, is critical for the rational design of next-generation therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of novel compounds derived from this privileged structure, with the ultimate goal of developing more effective and durable treatments for cancer.
Part 8: References
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Nishimura, K., et al. (2021). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 46(3), 296–303. [Link]
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